molecular formula C22H19N3O2 B2755344 N-(4-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-2-phenoxyacetamide CAS No. 887198-34-7

N-(4-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-2-phenoxyacetamide

Cat. No.: B2755344
CAS No.: 887198-34-7
M. Wt: 357.413
InChI Key: UIZFMXZIDFYREK-UHFFFAOYSA-N
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Description

N-(4-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-2-phenoxyacetamide is an organic compound that belongs to the class of imidazo[1,2-a]pyridines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-2-phenoxyacetamide typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation, which is a solvent- and catalyst-free method . This approach is favored for its efficiency, simplicity, and environmentally benign nature.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale condensation reactions using automated reactors. The use of microwave-assisted synthesis can be scaled up for industrial applications, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-2-phenoxyacetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

N-(4-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-2-phenoxyacetamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(4-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

    Zolpidem: A sedative used for the treatment of insomnia.

    Alpidem: An anxiolytic drug.

    Saripidem: A sedative and anxiolytic drug.

    Olprinone: A heart-failure drug.

Uniqueness

N-(4-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-2-phenoxyacetamide is unique due to its specific structural features and the range of biological activities it exhibits. Unlike some similar compounds, it has been studied for its potential as a fluorescent probe and its diverse applications in various scientific fields.

Properties

IUPAC Name

N-[4-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O2/c1-16-11-12-25-14-20(24-21(25)13-16)17-7-9-18(10-8-17)23-22(26)15-27-19-5-3-2-4-6-19/h2-14H,15H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIZFMXZIDFYREK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=CN2C=C1)C3=CC=C(C=C3)NC(=O)COC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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